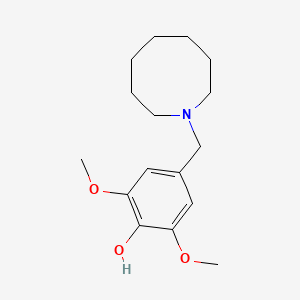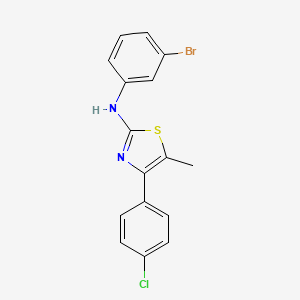
4-(1-azocanylmethyl)-2,6-dimethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-azocanylmethyl)-2,6-dimethoxyphenol, also known as ADM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. ADM belongs to the class of azobenzene compounds, which have been extensively studied for their photoresponsive properties.
Wirkmechanismus
The mechanism of action of 4-(1-azocanylmethyl)-2,6-dimethoxyphenol involves the photoisomerization of the azobenzene group. Upon exposure to light, 4-(1-azocanylmethyl)-2,6-dimethoxyphenol undergoes a reversible structural change, resulting in the isomerization of the azobenzene group from trans to cis or vice versa. This structural change can be used to trigger various biological or chemical processes, such as drug release or molecular switching.
Biochemical and Physiological Effects:
4-(1-azocanylmethyl)-2,6-dimethoxyphenol has been shown to have low toxicity and is well tolerated by cells and tissues. 4-(1-azocanylmethyl)-2,6-dimethoxyphenol has been used in various in vitro and in vivo studies to investigate its potential therapeutic properties. 4-(1-azocanylmethyl)-2,6-dimethoxyphenol has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. 4-(1-azocanylmethyl)-2,6-dimethoxyphenol has also been shown to inhibit the growth of various cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
4-(1-azocanylmethyl)-2,6-dimethoxyphenol has several advantages for lab experiments, including its photoresponsive properties, low toxicity, and ease of synthesis. However, 4-(1-azocanylmethyl)-2,6-dimethoxyphenol also has some limitations, such as its limited solubility in aqueous solutions and its sensitivity to light and temperature.
Zukünftige Richtungen
There are several future directions for 4-(1-azocanylmethyl)-2,6-dimethoxyphenol research, including the development of new synthetic methods for 4-(1-azocanylmethyl)-2,6-dimethoxyphenol and its derivatives, the investigation of its potential therapeutic properties in various diseases, and the exploration of its applications in photonic devices and molecular switches. Additionally, 4-(1-azocanylmethyl)-2,6-dimethoxyphenol can be used as a tool for studying biological processes, such as drug release and protein conformational changes. Further research is needed to fully understand the potential of 4-(1-azocanylmethyl)-2,6-dimethoxyphenol in various fields of science.
Synthesemethoden
4-(1-azocanylmethyl)-2,6-dimethoxyphenol can be synthesized through a multistep process starting from 2,6-dimethoxyphenol. The first step involves the protection of the phenol group using a suitable protecting group, followed by the introduction of an azomethine group using a condensation reaction. The final step involves the deprotection of the phenol group, resulting in the formation of 4-(1-azocanylmethyl)-2,6-dimethoxyphenol.
Wissenschaftliche Forschungsanwendungen
4-(1-azocanylmethyl)-2,6-dimethoxyphenol has been studied for its potential application in various fields of science, including drug delivery, molecular switches, and photonic devices. In drug delivery, 4-(1-azocanylmethyl)-2,6-dimethoxyphenol has been shown to release drugs in response to light, making it a promising candidate for targeted drug delivery. In molecular switches, 4-(1-azocanylmethyl)-2,6-dimethoxyphenol has been used as a photoresponsive molecule that can undergo reversible structural changes upon exposure to light. In photonic devices, 4-(1-azocanylmethyl)-2,6-dimethoxyphenol has been used as a photoswitchable material that can modulate the optical properties of materials.
Eigenschaften
IUPAC Name |
4-(azocan-1-ylmethyl)-2,6-dimethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-19-14-10-13(11-15(20-2)16(14)18)12-17-8-6-4-3-5-7-9-17/h10-11,18H,3-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDBORDVUDWGCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Azocanylmethyl)-2,6-dimethoxyphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dichlorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5154172.png)
![2-[({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amino]nicotinamide](/img/structure/B5154180.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5154181.png)


![ethyl 2-[(anilinocarbonothioyl)amino]-5-ethyl-5-methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5154213.png)
![3-(benzylthio)-6-(4-bromophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5154235.png)
![4-(benzyloxy)-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5154236.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-propoxybenzamide](/img/structure/B5154243.png)
![N-({[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B5154249.png)
![4-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-3,3-dimethyl-2-piperazinone](/img/structure/B5154265.png)
![N-(2-bromo-4,6-difluorophenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5154269.png)
![N-allyl-1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5154279.png)
![2-[(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopentylpropanamide](/img/structure/B5154281.png)